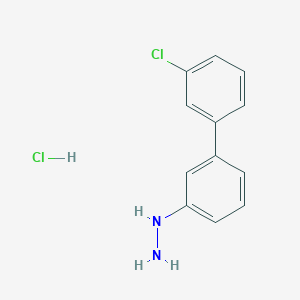
(3'-Chloro-biphenyl-3-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a biphenyl structure with a chlorine atom at the 3’ position and a hydrazine group at the 3 position, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-Chloro-biphenyl-3-ylamine.
Formation of Hydrazine Derivative: The amine is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Biphenyl-3’-chloro-acetic acid: Similar biphenyl structure with a carboxylic acid group instead of a hydrazine group.
3’-Chloro-biphenyl-3-ylamine: Precursor in the synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride with an amine group.
Uniqueness
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other biphenyl derivatives. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H12Cl2N2 |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
[3-(3-chlorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)15-14;/h1-8,15H,14H2;1H |
Clave InChI |
MGODZTSSYPHPLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NN)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


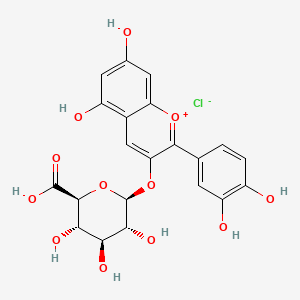
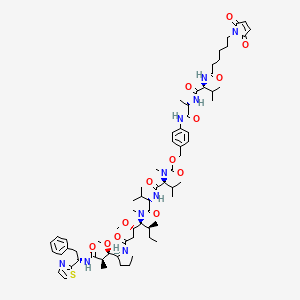
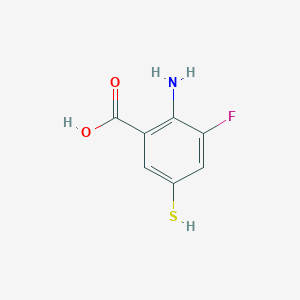
![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
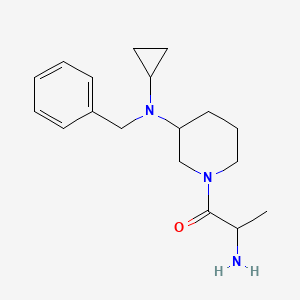
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)

![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

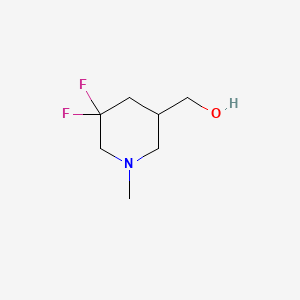

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
